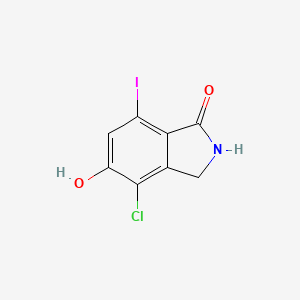

4-Chloro-5-hydroxy-7-iodoisoindolinone

Description

4-Chloro-5-hydroxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by substituents at positions 4 (chloro), 5 (hydroxy), and 7 (iodo) on its bicyclic aromatic core. Isoindolinones are heterocyclic compounds of pharmaceutical interest due to their structural versatility and bioactivity.

Properties

Molecular Formula |

C8H5ClINO2 |

|---|---|

Molecular Weight |

309.49 g/mol |

IUPAC Name |

4-chloro-5-hydroxy-7-iodo-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C8H5ClINO2/c9-7-3-2-11-8(13)6(3)4(10)1-5(7)12/h1,12H,2H2,(H,11,13) |

InChI Key |

MJFCQESKRJKOCC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2C(=O)N1)I)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoindolinone derivatives are often modified via halogenation or hydroxylation to tune their physicochemical and biological properties. Below is a comparative analysis of 4-Chloro-5-hydroxy-7-iodoisoindolinone with related compounds:

2.1. Halogenation Patterns

The iodine atom at position 7 distinguishes this compound from chloro- or bromo-substituted analogs. For example:

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | Cl, OH, I | ~343.5 (estimated) | Radiopharmaceutical precursors |

| 4,7-Dichloroisoindolinone | Cl, Cl | ~216.1 | Polymer intermediates |

| 5-Hydroxy-7-bromoisoindolinone | OH, Br | ~258.0 | Antimicrobial agents |

Note: Molecular weights are estimated based on standard isoindolinone frameworks.

The synthesis of such derivatives often follows methods akin to , where halogenated alkylating agents (e.g., methyl iodide) or electrophilic substitutions introduce functional groups. For instance, methyl iodide in facilitates O-methylation, though iodine in the target compound likely originates from iodination reagents (e.g., I₂/KI) rather than alkylation.

2.2. Functional Group Reactivity

The hydroxy group at position 5 enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy or unsubstituted analogs.

Comparison with Non-Isoindolinone Compounds

While references Iridin (CAS 491-74-7), an isoflavone glucoside, structural and functional differences highlight the uniqueness of this compound:

| Property | This compound | Iridin |

|---|---|---|

| Core Structure | Isoindolinone | Isoflavone glucoside |

| Molecular Formula | C₈H₅ClINO₂ (estimated) | C₂₄H₂₆O₁₃ |

| Functional Groups | Chloro, hydroxy, iodo | Glucoside, methoxy, hydroxy |

| Applications | Medicinal chemistry, materials science | Phytochemical research |

Iridin’s glucoside moiety and lack of halogens render it unsuitable for halogen-specific applications, underscoring the target compound’s niche in halogenated small-molecule research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.